![molecular formula C16H15ClN2O2S B3012149 2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893092-48-3](/img/structure/B3012149.png)
2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a derivative of thiophene, a sulfur-containing heterocycle. The molecule consists of a cyclopenta[b]thiophene core with a carboxamide group at the 3-position, a methyl group on the nitrogen of the carboxamide, and a 3-chlorobenzoyl group attached to the nitrogen at the 2-position of the thiophene ring.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves the Gewald reaction, which is a method for synthesizing substituted thiophenes. For instance, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a closely related compound, was synthesized using the Gewald reaction . This method typically involves the condensation of a ketone with a cyanoacetamide and sulfur, followed by cyclization to form the thiophene ring.
Molecular Structure Analysis
Structural studies of thiophene derivatives, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using techniques like single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and crystal packing . These studies are crucial for understanding the molecular conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases , reactions with cyanamides to form carboxamides , and interactions with different organic reagents to yield a variety of substituted thiophene compounds . The reactivity of the thiophene ring and its substituents plays a significant role in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of a 3-chlorobenzoyl group can enhance the lipophilicity of the molecule, which may affect its biological activity and pharmacokinetic properties. The presence of the carboxamide group can contribute to the compound's solubility and hydrogen bonding capacity .
Biological Activity
Thiophene derivatives have been evaluated for various biological activities, including antimicrobial , anti-inflammatory , antioxidant , antiarrhythmic, serotonin antagonist, and antianxiety activities . The structure-activity relationship studies suggest that certain substitutions on the thiophene core can significantly enhance the biological activity of these compounds.
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been synthesized through various chemical reactions, including the Gewald reaction, showcasing their chemical versatility and potential for modification to enhance specific properties. For instance, Sedlák et al. (2008) developed a series of carboxamides and further explored base-catalyzed ring closure reactions, highlighting the compound's ability to undergo chemical transformations for diverse applications (Sedlák et al., 2008).
Anti-Inflammatory and Antioxidant Activities
Kumar et al. (2008) investigated the acid chloride derivatives of the compound for in vitro anti-inflammatory and antioxidant activities, showing potential comparable to ibuprofen and ascorbic acid, respectively. This indicates its possible use in developing new therapeutic agents with anti-inflammatory and antioxidant properties (Kumar et al., 2008).
Structural Studies
The compound's structural aspects have been examined, such as in a study by Abbasi et al. (2011), which confirmed its proposed structure through crystallographic study. Understanding its structural characteristics is crucial for its application in drug design and materials science (Abbasi et al., 2011).
Heterocyclic Synthesis and Potential Antibiotic Applications
Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives, suggesting the compound's utility in developing new antimicrobial agents (Ahmed, 2007).
Antimicrobial and Analgesic Activities
Further research into benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles has demonstrated their antimicrobial and analgesic activities, expanding the compound's potential use in medicinal chemistry (Kumara et al., 2009).
Mechanism of Action
Thiophene derivatives are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
The development of new thiophene derivatives with enhanced therapeutic activity is a promising area of research in medicinal chemistry . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules .
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-18-15(21)13-11-6-3-7-12(11)22-16(13)19-14(20)9-4-2-5-10(17)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSZOWXOSBQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.